molecular formula C10H15N3O2 B13325210 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol

Cat. No.: B13325210
M. Wt: 209.24 g/mol
InChI Key: HGQFEAFLPSPHTJ-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group at the 3-position and a methoxypyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with a suitable methoxypyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial preparation process .

Chemical Reactions Analysis

1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-7(11)3-2-4-12-10/h2-4,8-9,14H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQFEAFLPSPHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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